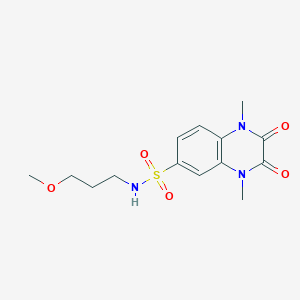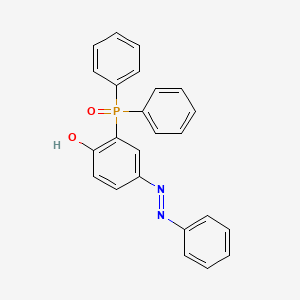![molecular formula C10H11N3O3S B11076782 (1Z)-N'-hydroxy-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]ethanimidamide](/img/structure/B11076782.png)
(1Z)-N'-hydroxy-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-N’-hydroxy-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]ethanimidamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a furo[3,4-c]pyridine core, a hydroxy group, and a sulfanyl ethanimidamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-hydroxy-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]ethanimidamide typically involves multiple steps:
Formation of the furo[3,4-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the sulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with a thiol reagent.
Hydroxylation and imidamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-N’-hydroxy-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The imidamide moiety can be reduced to form corresponding amines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of thioethers or thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1Z)-N’-hydroxy-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]ethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.
Medicine
In medicinal chemistry, (1Z)-N’-hydroxy-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]ethanimidamide has potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (1Z)-N’-hydroxy-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]ethanimidamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the sulfanyl group can participate in thiol-disulfide exchange reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: A related compound with a similar core structure but lacking the sulfanyl ethanimidamide moiety.
N-Hydroxyethanimidamide: A simpler compound with a similar imidamide moiety but lacking the furo[3,4-c]pyridine core.
Uniqueness
(1Z)-N’-hydroxy-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]ethanimidamide is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H11N3O3S |
|---|---|
Molekulargewicht |
253.28 g/mol |
IUPAC-Name |
N'-hydroxy-2-[(6-methyl-3-oxo-1H-furo[3,4-c]pyridin-4-yl)sulfanyl]ethanimidamide |
InChI |
InChI=1S/C10H11N3O3S/c1-5-2-6-3-16-10(14)8(6)9(12-5)17-4-7(11)13-15/h2,15H,3-4H2,1H3,(H2,11,13) |
InChI-Schlüssel |
SDUGMWBKOAYBCK-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC2=C(C(=N1)SC/C(=N/O)/N)C(=O)OC2 |
Kanonische SMILES |
CC1=CC2=C(C(=N1)SCC(=NO)N)C(=O)OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11076710.png)
![3,3'-(Hexane-1,6-diyldiimino)bis[1-(4-nitrophenoxy)propan-2-ol]](/img/structure/B11076714.png)
![5'-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11076720.png)
![N-(4-bromophenyl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11076730.png)

![Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B11076750.png)
![2,5-Cyclohexadien-1-one, 2-methyl-4-[[[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxy]imino]-](/img/structure/B11076756.png)
![1-[(4-bromophenoxy)methyl]-N-(2-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11076762.png)
![(3E)-4-(morpholin-4-yl)-2,4-dioxo-3-(2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)butanamide](/img/structure/B11076766.png)
![(3E)-3-[(5-bromo-1H-indol-3-yl)methylidene]-6-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B11076776.png)
![4-[(E)-{2-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]-2-methoxyphenol](/img/structure/B11076784.png)
![2-{5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]furan-2-yl}benzoic acid](/img/structure/B11076792.png)
